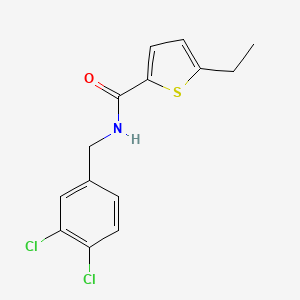![molecular formula C22H20N2O5S B6114913 3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid](/img/structure/B6114913.png)
3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid is an organic compound with a complex structure, featuring both benzylsulfamoyl and methylbenzoyl groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid typically involves multiple steps. One common route includes the following steps:
Formation of Benzylsulfamoyl Intermediate: The initial step involves the reaction of benzylamine with sulfonyl chloride to form the benzylsulfamoyl intermediate.
Coupling with Methylbenzoyl Chloride: The benzylsulfamoyl intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to form the desired benzylsulfamoyl-methylbenzoyl compound.
Amidation Reaction: Finally, the benzylsulfamoyl-methylbenzoyl compound is coupled with 3-aminobenzoic acid under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The benzylsulfamoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
- 4-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid
- 3-[[3-(Benzylsulfamoyl)-4-chlorobenzoyl]amino]benzoic acid
- 3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]phenylacetic acid
Uniqueness: 3-[[3-(Benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
IUPAC Name |
3-[[3-(benzylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-15-10-11-17(21(25)24-19-9-5-8-18(12-19)22(26)27)13-20(15)30(28,29)23-14-16-6-3-2-4-7-16/h2-13,23H,14H2,1H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEFQHIBTGUERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[6-chloro-2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6114833.png)
![N'-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B6114835.png)

![4-chloro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B6114854.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane](/img/structure/B6114882.png)
![methyl 1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6114883.png)
![2,4-dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline](/img/structure/B6114891.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2,6-dimethoxy-N-methylnicotinamide](/img/structure/B6114903.png)
![(2Z)-5-Bromo-4-chloro-2-({[(2,3-dimethoxyphenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one](/img/structure/B6114916.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]propan-1-amine hydrochloride](/img/structure/B6114932.png)
![N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114936.png)
